4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone 4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone
Brand Name: Vulcanchem
CAS No.: 96925-50-7
VCID: VC18838058
InChI: InChI=1S/C13H24O2Si/c1-12(2,3)16(6,7)15-11-9-8-10(14)13(11,4)5/h8-9,11H,1-7H3
SMILES:
Molecular Formula: C13H24O2Si
Molecular Weight: 240.41 g/mol

4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone

CAS No.: 96925-50-7

Cat. No.: VC18838058

Molecular Formula: C13H24O2Si

Molecular Weight: 240.41 g/mol

* For research use only. Not for human or veterinary use.

4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone - 96925-50-7

Specification

CAS No. 96925-50-7
Molecular Formula C13H24O2Si
Molecular Weight 240.41 g/mol
IUPAC Name 4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylcyclopent-2-en-1-one
Standard InChI InChI=1S/C13H24O2Si/c1-12(2,3)16(6,7)15-11-9-8-10(14)13(11,4)5/h8-9,11H,1-7H3
Standard InChI Key SQNXIGVELAFLKX-UHFFFAOYSA-N
Canonical SMILES CC1(C(C=CC1=O)O[Si](C)(C)C(C)(C)C)C

Introduction

Structural and Chemical Identity

4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone belongs to the class of silyl-protected cyclopentenones. The tert-butyldimethylsilyloxy group imparts steric bulk and stability, while the α,β-unsaturated ketone (enone) enables diverse reactivity. Key identifiers include:

PropertyValue
CAS No.96925-50-7
IUPAC Name4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylcyclopent-2-en-1-one
Molecular FormulaC13H24O2Si\text{C}_{13}\text{H}_{24}\text{O}_{2}\text{Si}
Molecular Weight240.41 g/mol
InChIInChI=1S/C13H24O2Si/c1-12(2,3)16(6,7)15-11-9-8-10(14)13(11,4)5/h8-9,11H,1-7H3
SMILESCC1(C(C=CC1=O)OSi(C)C(C)(C)C)C
Key Spectral IdentifiersIR (film): 1715 cm⁻¹ (C=O), 1250 cm⁻¹ (Si-O)

The TBS group enhances solubility in nonpolar solvents and mitigates undesired side reactions during synthetic sequences. The geminal dimethyl groups at C5 impose conformational rigidity, directing regioselectivity in subsequent transformations.

Synthesis and Manufacturing

The synthesis of 4-(tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone typically proceeds through a multi-step sequence involving hydroxyl protection, cyclization, and oxidation. A representative pathway involves:

  • Hydroxyl Protection: A precursor alcohol, such as 5,5-dimethylcyclopent-2-en-1-ol, is treated with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole to install the silyl ether group .

    R-OH + TBSClimidazoleR-OTBS\text{R-OH + TBSCl} \xrightarrow{\text{imidazole}} \text{R-OTBS}
  • Oxidation: The protected alcohol undergoes oxidation to introduce the ketone functionality. Common oxidants include Jones reagent or Dess-Martin periodinane.

  • Cyclopentenone Formation: Conjugate elimination or dehydration steps finalize the enone structure, often under acidic or thermal conditions.

Industrial-scale production is limited, but suppliers like Capot Chemical Co., Ltd., offer the compound for research purposes . Challenges in synthesis include managing the steric hindrance of the TBS group and ensuring high regiochemical fidelity during cyclization.

Reactivity and Functionalization

The enone system in 4-(tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone enables two primary reaction pathways:

Conjugate (Michael) Additions

Nucleophiles such as organocuprates or enamines attack the β-carbon of the enone, yielding substituted cyclopentane derivatives. For example, Grignard reagents add selectively to the α,β-unsaturated ketone, forming tertiary alcohols after workup.

Cycloadditions

The compound participates in [4+2] Diels-Alder reactions with dienes, generating bicyclic frameworks. The electron-deficient enone acts as a dienophile, with the TBS group minimally interfering due to its orthogonal reactivity.

Silyl Ether Cleavage

The TBS group is cleavable under mild acidic conditions (e.g., HF-pyridine or TBAF), enabling downstream functionalization of the hydroxyl intermediate .

Applications in Organic Synthesis

Intermediate in Natural Product Synthesis

The compound’s rigid bicyclic structure and tunable reactivity make it a precursor in terpene and steroid syntheses. For instance, it has been employed in the asymmetric synthesis of phytopathogens, where the enone moiety undergoes stereoselective reductions .

Enzyme Mechanism Probes

Researchers utilize the compound to study enzymatic processes involving α,β-unsaturated carbonyl substrates. Its stability under physiological conditions allows for precise tracking of reaction intermediates.

Material Science

Functionalized cyclopentenones derived from this compound serve as monomers in polymer chemistry, contributing to materials with tailored thermal and mechanical properties.

Comparative Analysis with Analogues

CompoundKey DifferencesReactivity Profile
4-TBS-cyclopent-2-enoneLacks 5,5-dimethyl groupsHigher ring strain
5,5-Dimethylcyclopent-2-enoneNo silyl protectionProne to polymerization
4-TBS-5-methylcyclopent-2-enoneSingle methyl group at C5Moderate regioselectivity

The 5,5-dimethyl configuration in the subject compound enhances stability and directs nucleophilic attacks to the β-position, offering superior synthetic utility compared to analogues.

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